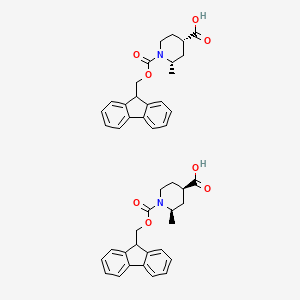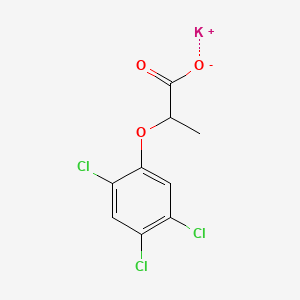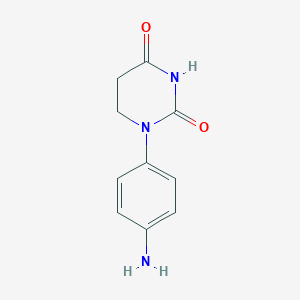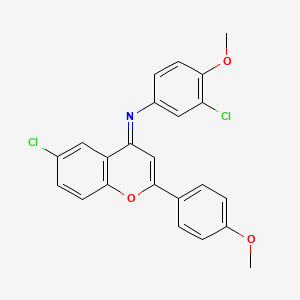
H-DL-Asp-DL-Ala-DL-Glu-DL-Phe-DL-Arg-DL-His-DL-Asp-OH
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound “H-DL-Asp-DL-Ala-DL-Glu-DL-Phe-DL-Arg-DL-His-DL-Asp-OH” is a synthetic peptide composed of eight amino acids: aspartic acid, alanine, glutamic acid, phenylalanine, arginine, histidine, and aspartic acid
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of “H-DL-Asp-DL-Ala-DL-Glu-DL-Phe-DL-Arg-DL-His-DL-Asp-OH” typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes the following steps:
Resin Loading: The first amino acid, aspartic acid, is attached to the resin.
Deprotection: The protecting group on the amino acid is removed to expose the reactive amine group.
Coupling: The next amino acid, alanine, is activated and coupled to the growing peptide chain.
Repetition: Steps 2 and 3 are repeated for each subsequent amino acid (glutamic acid, phenylalanine, arginine, histidine, and aspartic acid).
Cleavage: The completed peptide is cleaved from the resin and purified.
Industrial Production Methods
In an industrial setting, the production of this peptide may involve automated peptide synthesizers, which streamline the SPPS process. These machines can handle multiple peptide syntheses simultaneously, increasing efficiency and reducing human error.
Analyse Chemischer Reaktionen
Types of Reactions
The peptide “H-DL-Asp-DL-Ala-DL-Glu-DL-Phe-DL-Arg-DL-His-DL-Asp-OH” can undergo various chemical reactions, including:
Oxidation: The oxidation of amino acid side chains, particularly those containing sulfur or aromatic groups.
Reduction: The reduction of disulfide bonds, if present, to free thiol groups.
Substitution: Nucleophilic substitution reactions involving the amino or carboxyl groups of the peptide.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents under mild conditions.
Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP) under reducing conditions.
Substitution: Nucleophiles such as amines or thiols in the presence of a suitable catalyst.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may result in the formation of sulfoxides or sulfonic acids, while reduction may yield free thiol groups.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, this peptide can be used as a model compound to study peptide synthesis, folding, and stability. It can also serve as a substrate for enzymatic reactions.
Biology
In biological research, this peptide may be used to investigate protein-protein interactions, cellular uptake mechanisms, and the effects of specific amino acid sequences on biological activity.
Medicine
In medicine, this peptide could be explored for its potential therapeutic applications, such as in drug delivery systems or as a component of vaccines.
Industry
In industrial applications, this peptide may be used in the development of biosensors, biocatalysts, or as a component in the production of specialty chemicals.
Wirkmechanismus
The mechanism of action of “H-DL-Asp-DL-Ala-DL-Glu-DL-Phe-DL-Arg-DL-His-DL-Asp-OH” depends on its specific application. For example, if used as a drug delivery system, the peptide may interact with cellular receptors to facilitate the uptake of the attached drug. The molecular targets and pathways involved would vary based on the specific biological context.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
H-DL-Asp-DL-Ala-DL-Glu-DL-Phe-DL-Arg-DL-His-DL-Glu-OH: Similar peptide with a different terminal amino acid.
H-DL-Asp-DL-Ala-DL-Glu-DL-Phe-DL-Arg-DL-His-DL-Lys-OH: Similar peptide with lysine instead of aspartic acid at the terminal position.
Eigenschaften
Molekularformel |
C37H52N12O14 |
|---|---|
Molekulargewicht |
888.9 g/mol |
IUPAC-Name |
2-[[2-[[2-[[2-[[2-[2-[(2-amino-3-carboxypropanoyl)amino]propanoylamino]-4-carboxybutanoyl]amino]-3-phenylpropanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]butanedioic acid |
InChI |
InChI=1S/C37H52N12O14/c1-18(44-31(57)21(38)14-28(52)53)30(56)45-23(9-10-27(50)51)33(59)47-24(12-19-6-3-2-4-7-19)34(60)46-22(8-5-11-42-37(39)40)32(58)48-25(13-20-16-41-17-43-20)35(61)49-26(36(62)63)15-29(54)55/h2-4,6-7,16-18,21-26H,5,8-15,38H2,1H3,(H,41,43)(H,44,57)(H,45,56)(H,46,60)(H,47,59)(H,48,58)(H,49,61)(H,50,51)(H,52,53)(H,54,55)(H,62,63)(H4,39,40,42) |
InChI-Schlüssel |
NAXHRWJOLGQQHO-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C(=O)NC(CCC(=O)O)C(=O)NC(CC1=CC=CC=C1)C(=O)NC(CCCN=C(N)N)C(=O)NC(CC2=CN=CN2)C(=O)NC(CC(=O)O)C(=O)O)NC(=O)C(CC(=O)O)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-[4,5-Dihydroxy-2-(hydroxymethyl)-6-(5',7,9,13-tetramethylspiro[5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icosane-6,2'-oxane]-16-yl)oxyoxan-3-yl]oxyoxane-3,4,5-triol](/img/structure/B12297763.png)
![rel-N-((1R,5S,6s)-3-azabicyclo[3.1.0]hexan-6-yl)methanesulfonamide](/img/structure/B12297770.png)
![2-((1R,5S,6R)-3-azabicyclo[3.1.0]hexan-6-yl)-N-(furan-2-ylmethyl)acetamide](/img/structure/B12297771.png)
![methyl 3-(1H-indol-3-yl)-2-[[2-(7,8,10-trimethyl-2,4-dioxobenzo[g]pteridin-3-yl)acetyl]amino]propanoate](/img/structure/B12297772.png)
![2-[[9-(1-Methylethyl)-6-[[3-(2-pyridinyl)phenyl]amino]-9H-purin-2-yl]amino]-1-butanoldihydrochloride](/img/structure/B12297778.png)



![N-[(1S)-2-diphenylphosphanyl-1-[2-[2,4,6-tri(propan-2-yl)phenyl]phenyl]ethyl]-2-methylpropane-2-sulfinamide](/img/structure/B12297816.png)
![(1alpha,3R,4alpha,5R)-3,5-Bis[[(1,1-dimethylethyl)dimethylsilyl]oxy]-1,4-dihydroxy-cyclohexanecarboxylic Acid Methyl Ester](/img/structure/B12297824.png)


![1-[5-[(11,14-dimethyl-6,14-diazatetracyclo[7.6.2.02,7.013,17]heptadec-6-en-5-yl)methyl]-7-methyl-3,4,4a,5,6,7,8,8a-octahydro-2H-quinolin-1-yl]ethanone](/img/structure/B12297833.png)
